molecular formula C18H17NO4S B8061818 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID CAS No. 157355-77-6

2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID

Cat. No.: B8061818
CAS No.: 157355-77-6
M. Wt: 343.4 g/mol
InChI Key: RMTDKXQYAKLQKF-UHFFFAOYSA-N
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Description

2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID, also known as N-(9-fluorenylmethoxycarbonyl)-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group of cysteine, allowing for selective reactions at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID typically involves the protection of the amino group of cysteine with the Fmoc group. This is achieved by reacting cysteine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs.

    Bioconjugation: Utilized in the modification of proteins and peptides for various biotechnological applications.

    Material Science: Applied in the development of peptide-based materials and nanostructures .

Mechanism of Action

The primary function of 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. The thiol group of cysteine can participate in disulfide bond formation, which is crucial for the structural stability of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of stability and reactivity. The Fmoc group provides robust protection under acidic conditions while being easily removable under basic conditions. This makes it highly versatile for various peptide synthesis applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316667
Record name DL-FMOC-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157355-77-6
Record name DL-FMOC-Cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157355-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-FMOC-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID

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